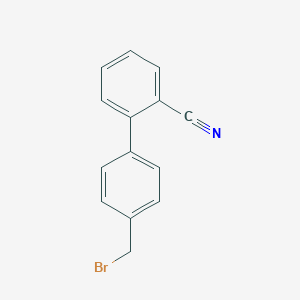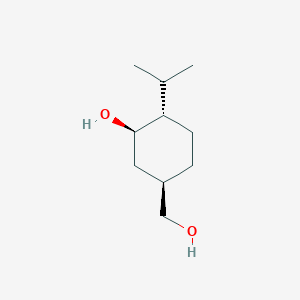
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) is a derivative of menthol, a well-known compound found in mint oils. It is characterized by the presence of a hydroxyl group at the 10th carbon position of the menthol structure. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) can be synthesized through several methods. One common approach involves the hydroxylation of menthol using oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the addition of a hydroxyl group to the menthol molecule .
Industrial Production Methods: Industrial production of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) often involves the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process typically includes steps such as extraction, purification, and crystallization to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: 10-Ketomenthol, 10-Aldehydementhol.
Reduction Products: Various menthol derivatives with altered hydroxyl positions.
Substitution Products: Halogenated or sulfonated menthol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other consumer products
Mecanismo De Acción
The mechanism of action of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) involves its interaction with specific molecular targets and pathways. It primarily activates cold-sensitive receptors, such as TRPM8, leading to a cooling sensation. This interaction inhibits calcium ion currents in neuronal membranes, resulting in its anesthetic and anti-irritating properties .
Comparación Con Compuestos Similares
Menthol: The parent compound, known for its cooling and aromatic properties.
Isomenthol: A structural isomer with different sensory properties.
Neomenthol: Another isomer with distinct physical and chemical characteristics
Uniqueness of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI):
Propiedades
Número CAS |
140860-15-7 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
(1R,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m1/s1 |
Clave InChI |
SYKFBYLBABZJJQ-KXUCPTDWSA-N |
SMILES |
CC(C)C1CCC(CC1O)CO |
SMILES isomérico |
CC(C)[C@@H]1CC[C@H](C[C@H]1O)CO |
SMILES canónico |
CC(C)C1CCC(CC1O)CO |
Sinónimos |
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol](/img/structure/B120308.png)
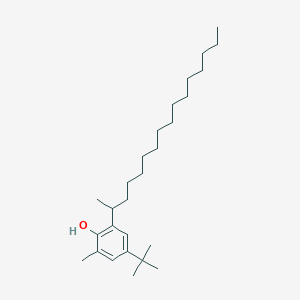
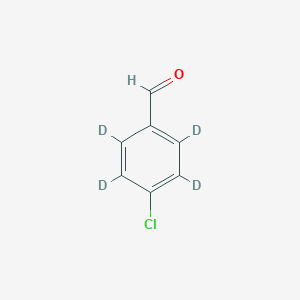

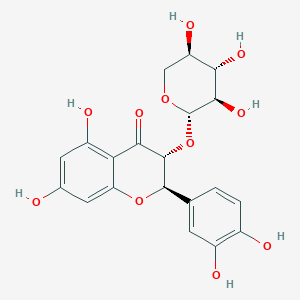
![(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B120322.png)
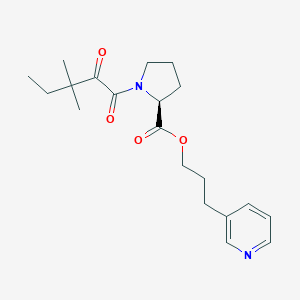
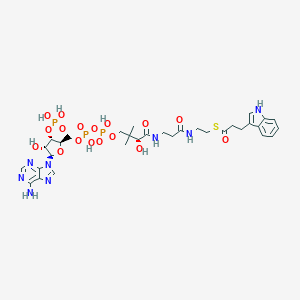
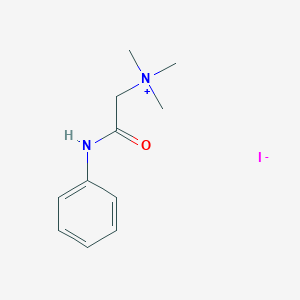
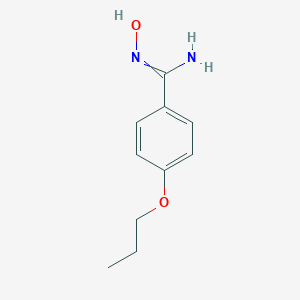
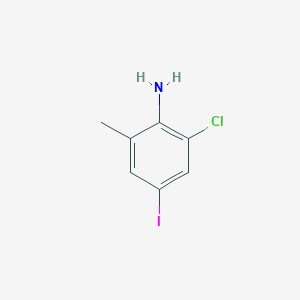

![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
